Cas no 58506-24-4 (2-(2-methoxy-5-methylphenyl)acetic acid)

58506-24-4 structure
상품 이름:2-(2-methoxy-5-methylphenyl)acetic acid
2-(2-methoxy-5-methylphenyl)acetic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Methoxy-5-methylphenylacetic acid
- (2-METHOXY-5-METHYLPHENYL)ACETIC ACID
- (2-Methoxy-5-methyl-phenyl)-acetic acid
- 2-(2-methoxy-5-methylphenyl)acetate
- 2-(2-methoxyphenyl)acetic acid
- (2-Methoxy-5-methyl-phenyl)-essigsaeure
- 2-methoxy-5-methylbenzeneacetic acid
- 2-Methoxy-5-methylphenylessigsaeure
- 2-Methoxy-5-methyl-phenylessigsaeure
- 3-Methyl-6-methoxyphenylessigsaeure
- Nsc30128
- 2-(2-methoxy-5-methylphenyl)acetic acid
-
- MDL: MFCD06653293
- 인치: InChI=1S/C10H12O3/c1-7-3-4-9(13-2)8(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
- InChIKey: GHVGGBAEPWMNGB-UHFFFAOYSA-N
- 미소: CC1=CC(=C(C=C1)OC)CC(=O)O
계산된 속성
- 정밀분자량: 179.07083
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 3
실험적 성질
- PSA: 49.36
2-(2-methoxy-5-methylphenyl)acetic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD2938248-1g |
2-Methoxy-5-methylphenylaceticacid |
58506-24-4 | 95+% | 1g |
RMB 1146.40 | 2025-02-21 | |
TRC | M329845-100mg |
(2-Methoxy-5-methylphenyl)acetic acid |
58506-24-4 | 100mg |
$293.00 | 2023-05-17 | ||
Enamine | EN300-13796-1.0g |
2-(2-methoxy-5-methylphenyl)acetic acid |
58506-24-4 | 95% | 1g |
$85.0 | 2023-04-20 | |
eNovation Chemicals LLC | D696799-1g |
2-Methoxy-5-methylphenylacetic Acid |
58506-24-4 | >95% | 1g |
$115 | 2023-09-03 | |
Enamine | EN300-13796-0.1g |
2-(2-methoxy-5-methylphenyl)acetic acid |
58506-24-4 | 95% | 0.1g |
$29.0 | 2023-04-20 | |
Enamine | EN300-13796-0.5g |
2-(2-methoxy-5-methylphenyl)acetic acid |
58506-24-4 | 95% | 0.5g |
$66.0 | 2023-04-20 | |
eNovation Chemicals LLC | D519261-1g |
2-Methoxy-5-Methylphenylacetic acid |
58506-24-4 | 97% | 1g |
$405 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y12915-1g |
2-Methoxy-5-methylphenylacetic acid |
58506-24-4 | 95% | 1g |
¥1899.0 | 2024-07-16 | |
Enamine | EN300-13796-5000mg |
2-(2-methoxy-5-methylphenyl)acetic acid |
58506-24-4 | 95.0% | 5000mg |
$165.0 | 2023-09-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6080-10g |
2-(2-methoxy-5-methylphenyl)acetic acid |
58506-24-4 | 95% | 10g |
¥9069.0 | 2024-04-18 |
2-(2-methoxy-5-methylphenyl)acetic acid 관련 문헌
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
58506-24-4 (2-(2-methoxy-5-methylphenyl)acetic acid) 관련 제품
- 104397-80-0((2,4,6-Trimethoxyphenyl)acetic acid)
- 23981-47-7(2-(6-methoxynaphthalen-2-yl)acetic acid)
- 70289-12-2(2-Ethoxyphenylacetic Acid)
- 69999-16-2(2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid)
- 25563-02-4(2-Phenoxyphenylacetic acid)
- 93-25-4(2-Methoxyphenylacetic acid)
- 4513-73-9(2-(4-methoxy-3-methylphenyl)acetic acid)
- 6496-89-5(2,4-Dimethoxybenzeneacetic Acid)
- 1758-25-4(2-(2,5-dimethoxyphenyl)acetic acid)
- 100861-38-9(3-Methoxy-4-methylphenylacetic Acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:58506-24-4)2-(2-methoxy-5-methylphenyl)acetic acid

순결:99%
재다:100g
가격 ($):1803.0